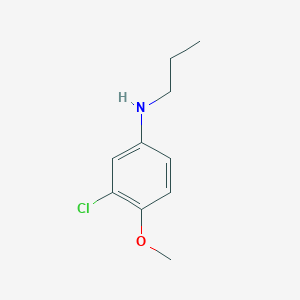
(3-クロロ-4-メトキシフェニル)プロピルアミン
概要
説明
“(3-Chloro-4-methoxyphenyl)propylamine” is a chemical compound with the molecular weight of 199.68 . It is also known as para-chloroamphetamine or PCA. It is a monoamine oxidase A inhibitor and a serotonin-norepinephrine-dopamine releasing agent.
Synthesis Analysis
The synthesis of amines like “(3-Chloro-4-methoxyphenyl)propylamine” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for “(3-Chloro-4-methoxyphenyl)propylamine” is1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
“(3-Chloro-4-methoxyphenyl)propylamine” is a liquid at room temperature .作用機序
Target of Action
It has been suggested that similar compounds may interact with ephrin type-b receptor 4 .
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, potentially including direct binding, modulation of receptor activity, or alteration of enzymatic pathways .
Biochemical Pathways
Given its potential interaction with ephrin type-b receptor 4 , it may influence pathways related to cell signaling and communication.
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . The compound is mainly excreted in the feces (>80%), with urinary excretion representing a minor route .
Result of Action
Based on its potential interaction with ephrin type-b receptor 4 , it may influence cell signaling pathways, potentially leading to changes in cellular function or behavior.
実験室実験の利点と制限
The advantages of using (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine for laboratory experiments include its availability, its relatively low cost, and its relatively high yields. Additionally, it is relatively easy to synthesize and can be used as an intermediate in the synthesis of a variety of compounds.
The main limitation of using (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine for laboratory experiments is its toxicity. It is highly toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human or animal subjects due to its potential toxicity.
将来の方向性
Future research into the use of (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine could focus on developing safer and more efficient methods for synthesizing the compound. Additionally, research could focus on exploring the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of drugs, pesticides, and other organic compounds. Finally, research could focus on exploring the potential of (3-Chloro-4-methoxyphenyl)propylamineethoxybenzylamine as a starting material for the synthesis of new compounds.
科学的研究の応用
Safety and Hazards
The compound is classified under the GHS05 hazard class, indicating that it can cause skin burns and eye damage . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers One paper discusses the crystallographic structure of a similar compound, "3-Chloro-N-(4-methoxyphenyl)propanamide" . Another paper discusses the synthesis and pharmacological evaluation of novel triazole-based compounds, which could be relevant considering the compound’s potential applications in drug synthesis .
生化学分析
Biochemical Properties
(3-Chloro-4-methoxyphenyl)propylamine plays a significant role in biochemical reactions, particularly in the synthesis of antimicrobial agents . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of antimicrobial compounds, potentially inhibiting or modifying their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their conformation and function.
Cellular Effects
The effects of (3-Chloro-4-methoxyphenyl)propylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, (3-Chloro-4-methoxyphenyl)propylamine exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, (3-Chloro-4-methoxyphenyl)propylamine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-4-methoxyphenyl)propylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (3-Chloro-4-methoxyphenyl)propylamine remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of (3-Chloro-4-methoxyphenyl)propylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antimicrobial activity. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
(3-Chloro-4-methoxyphenyl)propylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of different metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of (3-Chloro-4-methoxyphenyl)propylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic applications.
Subcellular Localization
(3-Chloro-4-methoxyphenyl)propylamine exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes.
特性
IUPAC Name |
3-chloro-4-methoxy-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQPVLLNZZNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)
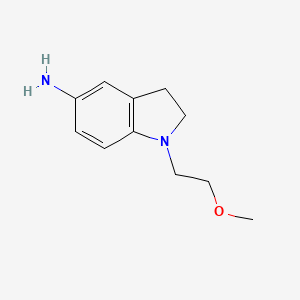
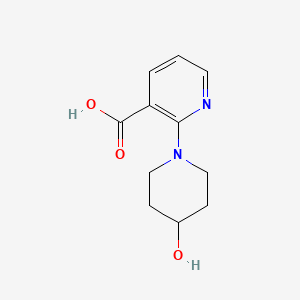
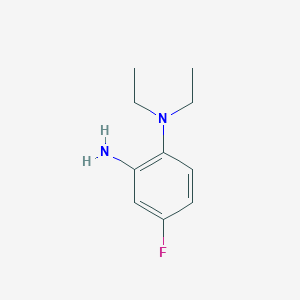
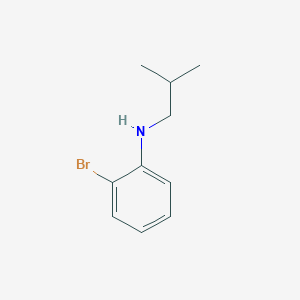
![1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1385772.png)
![2-[(2-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1385773.png)
![2-[Cyclohexyl(ethyl)amino]isonicotinic acid](/img/structure/B1385774.png)
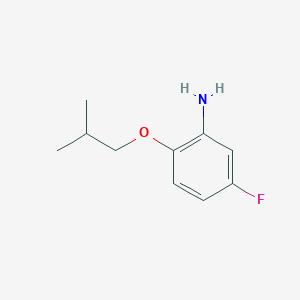
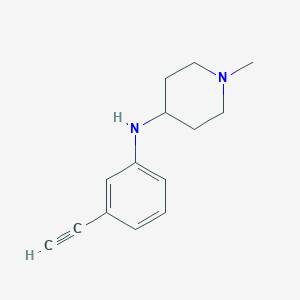
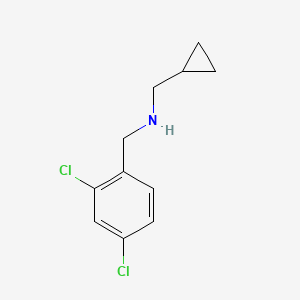
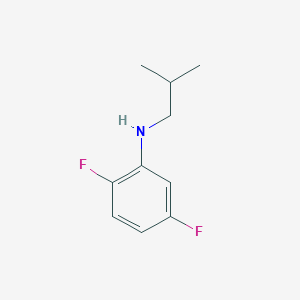
![(Pyridin-2-ylmethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1385783.png)
